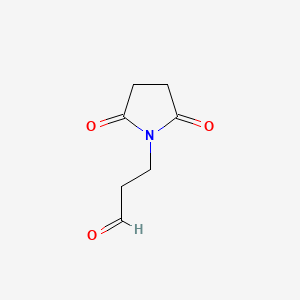

3-Succinimidopropionaldehyde

Cat. No. B8566205

M. Wt: 155.15 g/mol

InChI Key: CTVKWHKYDVIAGR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09079877B2

Procedure details

Scheme 1 describes in general a process encompassed by the present invention. As set forth in Scheme 1, a DERA aldolase catalyzes two sequential aldol condensation reactions between 3-phthalimidopropionaldehyde and 2 mol of acetaldehyde in the presence of other suitable solvents such as methyl tert-butyl ether (MTBE) and water to yield the protected desired amino-lactol (A). Suitable DERA aldolases include, but are not limited to, DERA 04, DERA 06, DERA 101, DERA 102, DERA 104, DERA 105, DERA 106, DERA107 and DERA 108, preferably DERA 04 and DERA 102. The acetaldehyde is added to the mixture of 3-phthalimidopropionaldehyde and DERA aldolase over a time period between about 7 hours to about 12 hours, preferably about 10 hours. The mixture so formed is further stirred at a temperature between about 15° C. to about 30° C., preferably about 22° C., for a time period between about 20 hours to about 60 hours, preferably about 48 hours.

Identifiers

|

REACTION_CXSMILES

|

C(=O)C.[C:4]1(=[O:18])[N:8]([CH2:9][CH2:10][CH:11]=[O:12])[C:7](=[O:13])[C:6]2=CC=CC=[C:5]12>>[C:4]1(=[O:18])[N:8]([CH2:9][CH2:10][CH:11]=[O:12])[C:7](=[O:13])[CH2:6][CH2:5]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(N1CCC=O)=O)=CC=CC2)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is further stirred at a temperature between about 15° C. to about 30° C., preferably about 22° C., for a time period between about 20 hours to about 60 hours, preferably about 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture so formed

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |